Concerted vs. Stepwise Wolff Rearrangement: 6-Diazo-2,4-cyclohexadien-1-one vs. o-Phenylene Thioxocarbonate and 2-Chlorophenol
Femtosecond time-resolved UV-vis and IR transient absorption spectroscopy demonstrates that photoexcited 6-diazo-2,4-cyclohexadien-1-one (1) undergoes the Wolff rearrangement predominantly via a concerted pathway, whereas the structurally distinct ketene precursors o-phenylene thioxocarbonate (2) and 2-chlorophenol (3) efficiently form discrete singlet carbene intermediates before rearrangement [1]. The singlet 2-oxocyclohexa-3,5-dienylidene carbene absorption band, observable only from target compound (1), decays with a ~30 ps time constant in both hexane and acetonitrile [1]. IR detection confirms that photoexcited (2) and (3) channel reactivity through vibrationally hot carbenes, while (1) largely bypasses this intermediate [1].
| Evidence Dimension | Wolff rearrangement mechanism (concerted vs. stepwise carbene pathway) |
|---|---|
| Target Compound Data | Concerted pathway dominant; transient singlet carbene absorption decays with ~30 ps time constant in hexane and acetonitrile |
| Comparator Or Baseline | o-Phenylene thioxocarbonate (2): efficiently forms discrete singlet carbene. 2-Chlorophenol (3): efficiently forms discrete singlet carbene. |
| Quantified Difference | Qualitative mechanistic divergence: target proceeds mainly via concerted process; comparators proceed via discrete carbene intermediates |
| Conditions | Femtosecond UV-vis (pump at 390 nm or 266 nm) and IR transient absorption in hexane, acetonitrile, chloroform, and methanol at ambient temperature; 2 × 10⁻³ M solutions |
Why This Matters
For applications requiring clean, high-selectivity ketene generation (e.g., photoresist imaging, synthetic ketene trapping), the concerted mechanism of 6-diazo-2,4-cyclohexadien-1-one minimizes carbene-derived side products that compromise yield and pattern fidelity.
- [1] Burdzinski G, Zhang Y, Wang J, Platz MS. Mechanistic Aspects of Ketene Formation Deduced from Femtosecond Photolysis of Diazocyclohexadienone, o-Phenylene Thioxocarbonate, and 2-Chlorophenol. Journal of Organic Chemistry. 2013;78(5):2026-2032. doi:10.1021/jo302023a View Source
